1,3-Dithiane, 2-(4-bromophenyl)-
Description
Historical Context and Evolution of 1,3-Dithiane (B146892) Chemistry
The story of 1,3-dithianes is a story of ingenuity and the challenging of chemical dogma. It represents a pivotal moment in the history of organic synthesis, where a new type of reactivity was unveiled.
The conceptual breakthrough in 1,3-dithiane chemistry was introduced in the 1960s by E.J. Corey and Dieter Seebach. wikipedia.orgjk-sci.comnih.gov Their work introduced the term "Umpolung," a German word for "polarity inversion," to describe a strategy that reverses the characteristic electrophilic nature of a carbonyl carbon into a nucleophilic one. jk-sci.comorganic-chemistry.orgquimicaorganica.org Normally, the carbon atom of a carbonyl group is electron-poor and reacts with electron-rich species (nucleophiles). Corey and Seebach demonstrated that by converting an aldehyde into a 1,3-dithiane, the C2 proton (the one between the two sulfur atoms) becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium. youtube.com This deprotonation generates a stabilized carbanion, a 2-lithio-1,3-dithiane, which is a potent carbon nucleophile. wikipedia.orgjk-sci.comorganic-chemistry.org This inversion of reactivity was a paradigm shift, providing a novel method for constructing complex carbon frameworks. jk-sci.com
The lithiated 1,3-dithiane is regarded as an "acyl anion equivalent." wikipedia.orgorganic-chemistry.orgacs.orgresearchgate.net An actual acyl anion is a hypothetical species that is not practically accessible. The dithiane carbanion serves as a stable and effective synthetic surrogate, allowing chemists to perform reactions as if they were using an acyl anion. jk-sci.comorganic-chemistry.org This nucleophilic intermediate can react with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones. wikipedia.orgjk-sci.comslideshare.net After the desired carbon-carbon bond is formed, the dithiane group can be hydrolyzed, often using reagents like mercury(II) oxide, to unveil the ketone functionality in the final product. wikipedia.org This process provides access to products like α-hydroxy ketones and 1,2-diketones, which are not obtainable through traditional aldehyde reactions like the aldol (B89426) addition. wikipedia.orgjk-sci.com
Significance of 2-Substituted 1,3-Dithianes in Modern Retrosynthetic Analysis
The Umpolung strategy pioneered by Corey and Seebach has had a lasting impact on retrosynthetic analysis, the logic-based approach to planning organic syntheses. nih.gov By providing a reliable method for creating a nucleophilic carbonyl equivalent, it introduced a new "transform" that allows chemists to disconnect carbon-carbon bonds in ways that were previously illogical. Specifically, it enables the disconnection of a bond to a carbonyl carbon where that carbon is considered the nucleophilic component. This added flexibility is crucial for designing more efficient and convergent synthetic routes to complex natural products and other target molecules. nih.govresearchgate.netasianpubs.org
Overview of Research Trajectories for 1,3-Dithiane, 2-(4-bromophenyl)- and Related Derivatives
The compound 1,3-Dithiane, 2-(4-bromophenyl)- is a prime example of a modern building block that leverages the foundational principles of dithiane chemistry while offering additional strategic advantages. The presence of the 4-bromophenyl group provides a key site for further molecular elaboration.
Current research involving this and related derivatives often focuses on:
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the efficient construction of complex biaryl systems and other extended aromatic structures.
Development of Novel Methodologies: Research continues to explore new catalysts and reaction conditions for both the formation and subsequent reactions of these dithianes, aiming for greater efficiency, milder conditions, and broader substrate applicability. organic-chemistry.org
Applications in Total Synthesis: Aryl dithianes, including the 4-bromophenyl variant, are employed as key intermediates in the total synthesis of complex, biologically active natural products. nih.gov The stability of the dithiane group to various reaction conditions makes it a reliable protecting group, while its latent nucleophilicity allows for strategic bond formations. asianpubs.org
The compound 1,3-Dithiane, 2-(4-bromophenyl)- thus stands at the intersection of classic synthetic methodology and contemporary chemical research, serving as a powerful tool for the assembly of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58928-91-9 |
|---|---|
Molecular Formula |
C10H11BrS2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11BrS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
InChI Key |
JTTPIFRYHSJHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity of 1,3 Dithiane, 2 4 Bromophenyl As a Synthetic Intermediate
Umpolung Reactivity and Generation of Acyl Anion Equivalents
The hallmark of 1,3-dithiane (B146892) chemistry is its ability to function as a masked acyl anion. wikipedia.orgnih.gov Ordinarily, the carbonyl carbon is electrophilic. However, by converting an aldehyde, in this case, 4-bromobenzaldehyde (B125591), into its 1,3-dithiane derivative, the C-2 proton becomes acidic and can be removed by a strong base. youtube.comquimicaorganica.org This deprotonation generates a nucleophilic carbanion, effectively reversing the normal polarity of the carbonyl group. wikipedia.orgyoutube.com
Formation and Stability of 2-Lithio-1,3-Dithiane Species
The generation of the key intermediate, 2-lithio-2-(4-bromophenyl)-1,3-dithiane, is typically achieved by treating 1,3-dithiane, 2-(4-bromophenyl)- with a strong organolithium base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.orgresearchgate.net The resulting lithiated species is a potent nucleophile.
Solutions of 2-lithio-1,3-dithiane are generally colorless, though 2-phenyl substituted analogs can be yellow. researchgate.net These solutions exhibit reasonable stability, capable of being stored for weeks at -20 °C under an inert atmosphere to prevent reaction with oxygen or moisture. researchgate.net At room temperature, decomposition tends to occur via proton abstraction from the solvent rather than through a carbenoid pathway. researchgate.net
Computational studies using density functional theory (DFT) have provided insights into the conformational preferences of these lithiated species. acs.org For 2-lithio-2-phenyl-1,3-dithiane, there is a significant energy preference for the equatorial orientation of the C-Li bond over the axial orientation. acs.org Population analysis suggests a highly ionic character for the C-Li bond. acs.org
Electronic Stabilization of Dithiane Carbanions
The stability of the carbanion at the C-2 position of the 1,3-dithiane ring is a crucial factor in its utility. This stabilization is attributed to several factors. The presence of the two adjacent sulfur atoms plays a primary role. organicchemistrydata.orguwindsor.ca
The stabilization arises from a combination of inductive effects and delocalization of the negative charge. organicchemistrydata.org While classical d-orbital participation was once a proposed explanation, it is now considered a minor contributor. organicchemistrydata.org The primary stabilizing interactions are believed to be:
Inductive Effect: The electronegative sulfur atoms withdraw electron density from the adjacent carbanion, providing an inductive stabilizing effect. organicchemistrydata.org
Polarizability: The large, polarizable electron clouds of the sulfur atoms can be distorted to accommodate the negative charge, effectively delocalizing it. youtube.com
Negative Hyperconjugation: Delocalization of the carbanionic lone pair into the adjacent σ* antibonding orbitals of the C-S bonds (nC → σ*S-C) is a significant stabilizing factor. acs.orgorganicchemistrydata.org
Carbon-Carbon Bond Forming Reactions
The nucleophilic 2-lithio-2-(4-bromophenyl)-1,3-dithiane readily participates in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the synthesis of complex molecules.
Nucleophilic Additions of Lithiated 1,3-Dithiane, 2-(4-bromophenyl)-
The lithiated dithiane acts as a versatile nucleophile, reacting with a range of electrophiles to create new carbon-carbon bonds.
A common application of lithiated dithianes is their reaction with alkyl halides. wikipedia.org The nucleophilic carbanion displaces the halide in an SN2 reaction to form a 2-alkyl-2-(4-bromophenyl)-1,3-dithiane. This reaction is effective with primary alkyl halides. organic-chemistry.org
Interestingly, while organolithium reagents often react poorly with tosylates, benzenesulfonates of primary alcohols have been shown to react smoothly with lithiated 1,3-dithianes at room temperature, affording 2-alkyl derivatives in high yields. organic-chemistry.org This reaction is thought to be facilitated by the formation of an "ate-complex" with the sulfonate salt, which stabilizes the intermediate. organic-chemistry.org
Table 1: Representative Alkylation Reactions of Lithiated 1,3-Dithianes
| Dithiane Derivative | Electrophile | Product | Yield (%) |
| 2-Lithio-1,3-dithiane | Benzyl bromide | 2-Benzyl-1,3-dithiane | High |
| 2-Lithio-2-phenyl-1,3-dithiane | Primary alkyl benzenesulfonate | 2-Alkyl-2-phenyl-1,3-dithiane | High |
Data compiled from various sources for illustrative purposes.
The reaction of 2-lithio-1,3-dithiane species with epoxides provides a direct route to β-hydroxy carbonyl compounds after hydrolysis of the dithiane moiety. wikipedia.orgscribd.com The dithiane anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a β-hydroxy thioacetal. wikipedia.orgscribd.com This reaction is a valuable method for constructing 1,3-dioxygenated functionalities, which are common motifs in natural products. researchgate.net
The regioselectivity of the epoxide opening is generally governed by steric factors, with the nucleophile attacking the less substituted carbon of the epoxide. This transformation is a key step in the synthesis of various complex molecules and highlights the utility of dithiane-based umpolung chemistry.
Additions to Carbonyl Compounds (Aldehydes and Ketones)
The lithiated derivative of 2-(4-bromophenyl)-1,3-dithiane, generated by treatment with a strong base like n-butyllithium, acts as a potent nucleophile. youtube.comyoutube.com This carbanion readily adds to the electrophilic carbon of aldehydes and ketones in a nucleophilic addition reaction. youtube.comlibretexts.org This process forms a new carbon-carbon bond, leading to a tetrahedral intermediate which, upon aqueous workup, yields a hydroxyalkylated dithiane.
The real synthetic utility of this reaction lies in the subsequent deprotection of the dithiane group. This is typically achieved using reagents like mercuric chloride (HgCl₂) in the presence of an acid, which hydrolyzes the thioacetal to reveal a carbonyl group. youtube.comyoutube.com When the initial electrophile is an aldehyde, this sequence results in the formation of a ketone. If a ketone is used as the electrophile, a tertiary alcohol is ultimately produced. This two-step process, addition followed by hydrolysis, provides a powerful method for the synthesis of complex ketones and alcohols from simpler precursors. youtube.com
Reactions with Nitriles, Acid Chlorides, and Carbon Dioxide
The nucleophilic character of the 2-(4-bromophenyl)-1,3-dithiane anion extends to reactions with other electrophiles beyond simple carbonyls.
Nitriles: The addition of the lithiated dithiane to a nitrile produces an intermediate imine after quenching. This imine can then be hydrolyzed under acidic conditions to yield a ketone. This provides an alternative route to ketone synthesis. libretexts.org
Acid Chlorides: As highly reactive electrophiles, acid chlorides react readily with the 2-(4-bromophenyl)-1,3-dithiane anion to form a new carbon-carbon bond. brynmawr.edunih.govorganic-chemistry.org The initial product is a dithiane-protected α-keto compound. Subsequent hydrolysis of the dithiane moiety unmasks the second carbonyl group, providing a direct route to 1,2-diketones or, more commonly, ketones if the acid chloride itself contains a non-enolizable group. brynmawr.edulibretexts.org
Carbon Dioxide: Carboxylation of the 2-(4-bromophenyl)-1,3-dithiane anion can be achieved by quenching with solid carbon dioxide (dry ice). This reaction introduces a carboxylic acid group at the C2 position of the dithiane ring. Subsequent hydrolysis of the dithiane can then lead to the formation of α-keto acids.
Cross-Coupling Methodologies Involving 2-Aryl-1,3-Dithianes
Beyond its classical role as an acyl anion equivalent in addition reactions, 2-(4-bromophenyl)-1,3-dithiane and related 2-aryl-1,3-dithianes have emerged as valuable partners in transition metal-catalyzed cross-coupling reactions.
Anion-Relay Chemistry and its Synthetic Implications
Anion-relay chemistry (ARC) represents a powerful strategy for forming multiple carbon-carbon bonds in a single operation. This methodology has been notably applied using 2-silyl-1,3-dithianes. While not directly involving 2-(4-bromophenyl)-1,3-dithiane in the seminal examples, the principles are highly relevant to its potential applications.
The core concept of ARC in this context involves the initial generation of the dithiane anion, which then adds to an electrophile. nih.gov In the case of silyl-substituted dithianes, this addition is often to an epoxide or a similar substrate. This initial reaction is followed by a Brook rearrangement, where a silyl (B83357) group migrates from carbon to oxygen, generating a new carbanion at a different position in the molecule. This newly formed anion can then be trapped by a second electrophile, leading to the formation of a second carbon-carbon bond.
The synthetic implications of this strategy are significant, allowing for the rapid construction of complex molecular architectures from simple starting materials. nih.gov For instance, an aldol (B89426)/Brook rearrangement/cyclization cascade has been developed for the diastereoselective synthesis of highly functionalized cyclopentane (B165970) rings. nih.gov Although originally developed with silyl-dithianes, the underlying principles of sequential anion formation and reaction could potentially be adapted for systems involving 2-(4-bromophenyl)-1,3-dithiane, where the initial dithiane anion addition could be followed by a subsequent cross-coupling reaction at the aryl bromide position, or other tailored transformations.
Reactions with Strained Ring Systems (e.g., [1.1.1]Propellane) for Bicyclo[1.1.1]pentyl Analogue Formation
The reaction of 2-aryl-1,3-dithianes, including the 2-(4-bromophenyl) derivative, with the highly strained molecule [1.1.1]propellane provides a general and efficient route to bicyclo[1.1.1]pentyl (BCP) substituted dithianes. nih.govsci-hub.se These products are valuable synthetic intermediates as they can be deprotected to furnish BCP aryl ketones, which are recognized as important bioisosteres for diaryl ketones in medicinal chemistry. nih.govsci-hub.seresearchgate.net
The propellylation reaction is typically carried out by deprotonating the 2-aryl-1,3-dithiane with a strong base, such as sodium hexamethyldisilazide (NaN(SiMe₃)₂), to form the corresponding 2-dithianyl anion. This anion then acts as a competent nucleophile, adding to [1.1.1]propellane in a transformation that furnishes the desired BCP-containing dithiane. nih.govnih.gov The reaction tolerates a wide array of substituents on the aromatic ring, from electron-donating to electron-withdrawing groups. sci-hub.se Specifically, the reaction of 2-(4-bromophenyl)-1,3-dithiane has been shown to proceed in excellent yield, demonstrating the robustness of the method with halogenated substrates. sci-hub.se In a reported procedure, 2-(4-bromophenyl)-1,3-dithiane reacted with [1.1.1]propellane to afford the corresponding BCP derivative in 97% yield. sci-hub.se
It is noteworthy that while the 4-bromo substituted dithiane is an excellent substrate, the sterically more hindered 2-(2-bromophenyl)-1,3-dithiane (B171269) was reported to decompose under the standard reaction conditions. nih.govsci-hub.se This highlights the sensitivity of the reaction to steric hindrance around the reaction center. The resulting BCP dithianes are stable compounds that can be readily transformed into other functional groups, demonstrating their utility as versatile building blocks in organic synthesis. nih.govnih.gov
Mechanistic Aspects of Dithiane Transformations
Photochemical Transformations of 1,3-Dithianes
The photodeprotection of 1,3-dithianes to their parent carbonyl compounds can be achieved through photo-induced oxidation. conicet.gov.ar This process has been studied mechanistically using steady-state photolysis, laser flash photolysis, and theoretical calculations to elucidate the complex reaction pathways involved. conicet.gov.aracs.orgnih.gov
The photochemical conversion of 2-aryl-1,3-dithianes is initiated by a photo-induced electron transfer (PET) process. researchgate.net In the presence of a suitable triplet sensitizer (B1316253), such as a 2,4,6-triphenylthiapyrylium cation, electron transfer from the dithiane to the excited sensitizer occurs at an extremely fast rate. conicet.gov.aracs.orgnih.gov This initial step generates a 1,3-dithiane radical cation. acs.orgresearchgate.net
Studies on a range of 2-aryl-1,3-dithianes, including those with electron-withdrawing substituents like a bromo group, show similar behavior. conicet.gov.aracs.orgnih.gov Following its formation, the dithiane radical cation undergoes a rapid, unimolecular C-S bond cleavage. acs.orgresearchgate.net This fragmentation results in the formation of a distonic radical cation, a species where the charge and radical centers are separated. conicet.gov.aracs.org The decay of the initially formed dithiane radical cation is not significantly affected by the presence of water or oxygen, indicating that the C-S bond cleavage is a favorable unimolecular pathway. acs.orgnih.gov The spin density in the singly occupied molecular orbital (SOMO) of the radical cation influences its subsequent reactivity. researchgate.net
| Step | Description | Key Intermediate | Reference |
|---|---|---|---|
| 1. Excitation & Electron Transfer | The triplet sensitizer is photoexcited, followed by a rapid electron transfer from the dithiane. | Dithiane Radical Cation (1•+) | conicet.gov.aracs.orgnih.gov |
| 2. Unimolecular Fragmentation | The dithiane radical cation undergoes spontaneous C-S bond cleavage. | Distonic Radical Cation | conicet.gov.aracs.orgresearchgate.net |
| 3. Reaction with Superoxide (B77818) | The distonic radical cation reacts with a superoxide anion, leading to the carbonyl product. | Carbonyl Compound | conicet.gov.aracs.org |
Molecular oxygen plays an indispensable role in the photodeprotection of 1,3-dithianes. conicet.gov.aracs.org Experimental evidence shows that the reaction achieves good conversion yields only in the presence of oxygen, with negligible reaction occurring under a nitrogen atmosphere. conicet.gov.aracs.orgnih.gov This requirement points to an oxidative mechanism for the final cleavage step.
The photodeprotection process is significantly inhibited by the addition of p-benzoquinone, a known scavenger of superoxide anions. conicet.gov.aracs.orgnih.gov
When the photoreaction is conducted in the presence of ¹⁸O-labeled water (H₂¹⁸O), no incorporation of the heavy oxygen isotope is observed in the final carbonyl product. conicet.gov.aracs.org This result definitively rules out water as the nucleophile or oxygen source in the deprotection step.
These findings collectively suggest that the superoxide anion, likely formed through a secondary electron transfer, attacks the radical carbon center of the distonic radical cation intermediate, ultimately leading to the formation of the parent carbonyl compound. conicet.gov.aracs.org
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms and transition states for transformations involving 1,3-dithianes. nih.govnih.govacs.org
In the context of bicyclo[1.1.1]pentyl (BCP) analogue formation, computational studies support a two-electron pathway for the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane. nih.govsci-hub.senih.gov The process is initiated by the deprotonation of the dithiane to form an anionic intermediate. nih.gov This anion then reacts with [1.1.1]propellane through a transition state (TS) to yield the final BCP-substituted product. Calculations have been used to compare the energies of different potential transition states, such as axial versus equatorial attack on the dithiane ring, providing insight into the reaction's stereochemical preferences. nih.gov
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Propellylation | DFT | Reaction proceeds via a two-electron pathway involving a dithianyl anion intermediate. | nih.govsci-hub.senih.gov |
| Photodeprotection | DFT | Supports the experimental finding that the superoxide anion drives the deprotection reaction. | conicet.gov.aracs.orgnih.govresearchgate.net |
| Conformational Analysis | Ab initio, DFT | Calculation of relative energies of conformers and transition states for ring inversion. | acs.orgresearchgate.net |
Investigations into Stereoselective Reaction Pathways
The development of stereoselective transformations involving 1,3-dithiane intermediates is a significant area of research, enabling the synthesis of chiral molecules with high optical purity. researchgate.netscispace.com Organocatalysis has emerged as a powerful strategy for achieving asymmetric additions using dithiane-based nucleophiles.
An efficient organocatalytic methodology has been developed for the stereoselective conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. researchgate.netrsc.org Using a quinine-derived thiourea (B124793) catalyst, this reaction proceeds under mild conditions to afford γ-nitro-β-aryl-α-keto esters with high enantiomeric excesses (up to 92% ee). scispace.comresearchgate.netrsc.org This represents a formal catalytic stereoselective addition of a glyoxylate (B1226380) anion synthon, and the resulting products are versatile intermediates for further synthesis. scispace.comresearchgate.net
Highly stereoselective syntheses have also been achieved through the reaction of 2-lithio-1,3-dithiane derivatives with chiral electrophiles. researchgate.net For instance, the nucleophilic addition of 2-lithio-1,3-dithiane to enantiomerically pure arene-chromium tricarbonyl complexes proceeds with excellent stereocontrol, providing a key step in the asymmetric synthesis of natural products like (+)-ptilocaulin. uwindsor.ca These examples demonstrate that the 1,3-dithiane moiety can be effectively incorporated into asymmetric reaction pathways to generate complex chiral architectures. researchgate.net
Advanced Applications of 1,3 Dithiane, 2 4 Bromophenyl in Complex Molecular Construction
Strategic Elements in Complex Natural Product Synthesis
The construction of complex natural products often requires the strategic connection of smaller, more readily accessible fragments. In this context, 1,3-dithiane (B146892) derivatives, including 2-(4-bromophenyl)-1,3-dithiane, have proven to be invaluable tools. researchgate.netresearchgate.net
Linchpin Role in Convergent and Multicomponent Couplings
The ability of 1,3-dithianes to act as "linchpins" is a cornerstone of their application in complex synthesis. researchgate.netnih.gov A linchpin coupling strategy involves the sequential reaction of a bifunctional reagent with two or more different electrophiles, effectively "stitching" them together. The dithiane anion, generated by deprotonation of the C2 proton, serves as a potent nucleophile that can react with a wide range of electrophiles such as epoxides, alkyl halides, and carbonyl compounds. nih.govscribd.com
In a multicomponent approach, a one-flask procedure can be employed for the rapid and stereocontrolled assembly of highly functionalized intermediates. nih.gov For instance, the anion of a 2-substituted 1,3-dithiane can react with a first electrophile, and after a subsequent deprotonation or a Brook rearrangement, a second electrophile can be introduced. organic-chemistry.org This strategy has been successfully utilized in the synthesis of complex polyol segments of natural products. uwindsor.ca The 4-bromophenyl substituent on the dithiane ring offers the advantage of being a stable platform for these manipulations and can be carried through several synthetic steps before being utilized in, for example, a subsequent cross-coupling reaction.
Table 1: Examples of Electrophiles Used in Dithiane Linchpin Couplings
| Electrophile Class | Specific Example | Resulting Functional Group |
| Epoxides | Styrene oxide | β-Hydroxy ketone (after deprotection) |
| Alkyl Halides | Benzyl bromide | Ketone (after deprotection) |
| Carbonyl Compounds | Benzaldehyde | α-Hydroxy ketone (after deprotection) |
| Vinyl Epoxides | Butadiene monoxide | Allylic alcohol derivatives |
| Aziridines | N-Tosyl aziridine | β-Amino ketone (after deprotection) |
Fragment Union Strategies in Architecturally Complex Targets
In the total synthesis of architecturally complex molecules, the union of advanced fragments is a critical step. researchgate.net The nucleophilic nature of the 2-lithio-1,3-dithiane derivative allows for its use in coupling reactions with complex electrophilic fragments, often with high efficiency and stereocontrol. researchgate.net The resulting dithiane-containing intermediate can then be unmasked to reveal a carbonyl group, or the dithiane itself can be reduced to a methylene (B1212753) group, providing flexibility in the synthetic design. researchgate.net
The 4-bromophenyl moiety on the dithiane can play a passive role during the initial fragment coupling, only to be activated in a later stage for a key bond formation, such as a Suzuki or Heck coupling, to complete the carbon skeleton of the target molecule. This latent reactivity is a powerful tool for streamlining complex synthetic sequences. nih.gov
Case Studies in Natural Product Total Synthesis Incorporating Dithiane Units
The utility of dithiane-based strategies is evident in the total synthesis of numerous natural products. researchgate.netresearchgate.netrsc.orgacs.org For example, in the synthesis of the macrolide antibiotic Mycoticin B, a five-component linchpin coupling involving a silyl (B83357) dithiane was a key transformation. nih.gov Similarly, the synthesis of the indolizidine alkaloid (−)-indolizidine 223AB employed a three-component dithiane linchpin coupling. researchgate.netacs.org
While specific examples detailing the use of 1,3-dithiane, 2-(4-bromophenyl)- in a completed natural product total synthesis are not readily found in broad reviews, its structural motifs are present in advanced intermediates. For instance, in the synthesis of abyssomicin C analogues, a dithiane-protected intermediate was utilized. nih.gov The synthesis of various lignans (B1203133) has also employed the addition of dithiane anions to unsaturated amides. uwindsor.ca The strategic placement of the 4-bromophenyl group allows for its potential use in late-stage diversification of natural product analogues, a crucial aspect of medicinal chemistry studies.
Precursor Utility in the Synthesis of Bioisosteres and Functionalized Scaffolds
Beyond its role in the assembly of natural product skeletons, 1,3-dithiane, 2-(4-bromophenyl)- serves as a valuable precursor for the synthesis of non-classical bioisosteres and highly functionalized building blocks.
Access to Bicyclo[1.1.1]pentane (BCP) Analogues
Bicyclo[1.1.1]pentanes (BCPs) have emerged as important bioisosteres for para-substituted phenyl rings in medicinal chemistry, often leading to improved physicochemical properties of drug candidates. nih.govsci-hub.seresearchgate.net A novel and efficient method for the synthesis of BCP-containing dithianes involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govsci-hub.se
In this context, 2-(4-bromophenyl)-1,3-dithiane can be deprotonated to form the corresponding anion, which then acts as a nucleophile, attacking one of the bridgehead carbons of [1.1.1]propellane. This reaction proceeds via a two-electron pathway to furnish the 2-(4-bromophenyl)-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane. nih.gov The resulting BCP-dithiane can be subsequently deprotected to reveal the corresponding BCP-aryl ketone, a valuable pharmacophore. nih.gov The reaction is generally high-yielding and tolerates a range of functional groups on the aromatic ring. nih.gov However, steric hindrance on the aryl ring can be a limiting factor, and in some cases, decomposition of the starting material may occur. nih.govsci-hub.se
Table 2: Synthesis of BCP-Dithiane from 2-Aryl-1,3-Dithianes and [1.1.1]Propellane
| Aryl Substituent | Product Yield |
| 4-Bromophenyl | Good to Excellent |
| 3-Furyl | 60% |
| Thiophenyl | Good to Excellent |
| 2-Tolyl | No Reaction |
| 2-Bromophenyl | Decomposition |
Data synthesized from findings reported in scientific literature. nih.govsci-hub.se
Synthesis of Polyfunctionalized β-Substituted α-Keto Esters
β-Keto esters are valuable synthetic intermediates, and methods for their stereocontrolled synthesis are of significant interest. researchgate.netorganic-chemistry.orgresearchgate.net While direct conversion of 1,3-dithiane, 2-(4-bromophenyl)- to a β-substituted α-keto ester is not a standard transformation, dithiane chemistry provides indirect routes to such structures.
One established method involves the generation of β-keto 1,3-dithianes through the double conjugate addition of dithiols to propargylic ketones or esters. scribd.comresearchgate.net These masked 1,3-dicarbonyl systems can then be further functionalized. researchgate.net
More relevant to the starting material , the 2-lithio derivative of 2-(4-bromophenyl)-1,3-dithiane can react with suitable electrophiles to generate precursors to β-substituted α-keto esters. For example, reaction with an α,β-unsaturated ester followed by manipulation of the resulting adduct could lead to the desired keto ester framework. The unmasking of the dithiane to a carbonyl group is a key step in such a sequence. uwindsor.ca The synthesis of vicinal ketoesters often serves as a crucial step in the total synthesis of natural products. beilstein-journals.org The development of new synthetic methods often focuses on the efficient C-acylation of enolates or their equivalents to produce β-keto esters with diverse substitution patterns. organic-chemistry.org
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Dihydropyridinones)
A primary application of 1,3-Dithiane, 2-(4-bromophenyl)- in synthetic chemistry is its function as a stable precursor to 4-bromobenzaldehyde (B125591). guidechem.com The dithiane group effectively protects the aldehyde functionality against a variety of reaction conditions, allowing for manipulations elsewhere in the molecule. Subsequent deprotection unmasks the aldehyde, which can then participate in cyclization reactions to form diverse heterocyclic systems.
Pyrazoles: The synthesis of pyrazoles, a class of heterocycles with significant applications in medicinal and materials chemistry, can be readily achieved from this dithiane derivative. chim.itmdpi.com The synthetic strategy involves two key steps:
Deprotection: The 1,3-dithiane is cleaved to reveal the parent 4-bromobenzaldehyde. This can be accomplished under various mild conditions to ensure the integrity of the bromo-substituent.
Cyclocondensation: The resulting aldehyde undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine). mdpi.comorganic-chemistry.org This reaction, often proceeding through a hydrazone intermediate, is a classical and efficient method for constructing the pyrazole (B372694) ring. nih.gov The choice of hydrazine allows for the introduction of various substituents at the N1 position of the pyrazole.
For instance, the reaction of 4-bromobenzaldehyde with hydrazine monohydrochloride can form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. organic-chemistry.org
Dihydropyridinones: Similarly, the 4-bromobenzaldehyde generated from the dithiane can be used in multicomponent reactions to build more complex heterocyclic scaffolds like N-aryl-4-aryldihydropyridinones. nih.gov In a modified Hantzsch-type synthesis, an aromatic amine, a β-dicarbonyl compound (such as dimedone), an active methylene compound, and the 4-bromobenzaldehyde are condensed to produce these highly functionalized structures, which have shown significant potential in medicinal chemistry. nih.gov
Table 1: Representative Reagents for Heterocycle Synthesis from 4-Bromobenzaldehyde This table is based on general synthetic methods for forming heterocycles from aldehydes.
| Target Heterocycle | Key Reagents | Reaction Type |
|---|---|---|
| Pyrazole | Hydrazine or substituted hydrazines | Cyclocondensation |
| Tetrasubstituted Pyrazole | Arylsydnones, α,β-unsaturated ketones | 1,3-Dipolar Cycloaddition |
Chemo- and Regioselective Functionalization of the Dithiane Moiety
Beyond its role as a protected aldehyde, the dithiane moiety itself can undergo selective transformations, providing pathways to novel functional groups.
The transformation of a carbonyl or masked carbonyl group into a difluoromethylene group (CF₂) is of great interest in medicinal chemistry, as the CF₂ group can act as a bioisostere for an oxygen atom or a methylene group, often enhancing metabolic stability and binding affinity. A method has been developed for the conversion of 2-alkyl-1,3-dithiane derivatives into the corresponding 1,1-difluoromethyl alkanes using bromine trifluoride (BrF₃). organic-chemistry.org
Applying this precedent to 1,3-Dithiane, 2-(4-bromophenyl)-, a similar reaction is expected to yield 1-bromo-4-(difluoromethyl)benzene. The reaction proceeds by oxidative fluorination, where the carbon-sulfur bonds of the dithiane are replaced with carbon-fluorine bonds. This provides a direct route from the dithiane to the valuable difluoromethylarene functional group.
Table 2: Conceptual Transformation to a Difluoromethylarene
| Starting Material | Reagent | Expected Product |
|---|
The sulfur atoms within the 1,3-dithiane ring are thioethers and can be selectively oxidized to sulfoxides without affecting the aromatic ring. This transformation introduces chirality (if oxidized to the mono-sulfoxide) and changes the electronic and steric properties of the dithiane moiety. A variety of reagents are available for the chemoselective oxidation of sulfides to sulfoxides. organic-chemistry.org
To achieve this transformation on 1,3-Dithiane, 2-(4-bromophenyl)-, mild oxidizing agents are required to prevent overoxidation to the sulfone and to avoid reaction with the electron-rich aromatic ring. Hydrogen peroxide, in combination with catalysts such as tantalum carbide or triflic acid, can be used for controlled oxidation. organic-chemistry.org Metal-free, light-induced methods using a quinoid catalyst and oxygen also offer high chemoselectivity for converting thioethers to sulfoxides. organic-chemistry.org The reaction can, in principle, yield either 2-(4-bromophenyl)-1,3-dithiane 1-oxide or 2-(4-bromophenyl)-1,3-dithiane 1,3-dioxide, depending on the stoichiometry of the oxidant used.
Table 3: Selected Reagents for Chemoselective Sulfide Oxidation
| Reagent System | Key Features |
|---|---|
| H₂O₂ / Tantalum Carbide (cat.) | High yield, catalyst is recoverable and reusable. organic-chemistry.org |
| H₂O₂ / Triflic Acid (cat.) | Tolerates other oxidatively sensitive functional groups. organic-chemistry.org |
| 1-HexylKuQuinone (cat.), O₂, light | Metal-free, recyclable catalyst, room temperature. organic-chemistry.org |
The cleavage of the carbon-sulfur bonds to regenerate the parent carbonyl compound is the most common transformation of the dithiane group. Developing mild and chemoselective methods for this deprotection is crucial, especially for substrates bearing sensitive functional groups like the aryl bromide in 1,3-Dithiane, 2-(4-bromophenyl)-.
Several modern protocols achieve this transformation under exceptionally mild conditions, preserving the integrity of the molecule.
Aqueous Hydrogen Peroxide with Iodine Catalyst: A highly efficient method uses 30% aqueous hydrogen peroxide with a catalytic amount (5 mol%) of iodine in an aqueous micellar system (using sodium dodecyl sulfate, SDS). organic-chemistry.orgorganic-chemistry.org This reaction proceeds under neutral conditions, is environmentally friendly, and shows excellent tolerance for various protecting groups. organic-chemistry.orgresearchgate.net
Visible-Light-Induced Cleavage: An innovative and green approach involves the use of molecular iodine as a photocatalyst under visible light irradiation, with oxygen serving as the terminal oxidant. researchgate.netresearchgate.net This method operates with low catalyst loadings and provides high chemical yields while leaving common protecting groups untouched. researchgate.net The reaction is initiated by photo-activation of the C-S bond, leading to its cleavage under neutral conditions. unipr.it
Solid-State Deprotection: Reagents such as poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been used for the fast and efficient oxidative deprotection of 1,3-dithianes under solvent-free, solid-state grinding conditions. arkat-usa.org
These methods offer significant advantages over traditional deprotection protocols that often require harsh and toxic heavy metal salts like mercury(II) chloride. asianpubs.org
Table 4: Comparison of Mild Deprotection Methods for 1,3-Dithianes
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Aqueous Oxidation | 30% H₂O₂, I₂ (cat.), SDS | Water, Room Temp | Green, neutral pH, high yield, tolerant of sensitive groups. organic-chemistry.orgorganic-chemistry.org |
| Photocatalysis | I₂ (cat.), O₂ (oxidant) | Visible Light (LED) | Low catalyst loading, high chemoselectivity, environmentally benign. researchgate.netresearchgate.net |
Computational and Theoretical Studies on 1,3 Dithiane, 2 4 Bromophenyl Reactivity and Transformations
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.govmdpi.com It is particularly useful for studying reaction mechanisms, providing detailed information about the energetics and geometries of reactants, transition states, and products. chemrxiv.org
Geometry Optimizations and Transition State Calculations
A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms. storion.ru For 1,3-Dithiane (B146892), 2-(4-bromophenyl)-, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The 1,3-dithiane ring typically adopts a chair conformation. researchgate.net Theoretical calculations help to confirm the preferred conformation and the orientation of the 4-bromophenyl substituent.
Transition state (TS) calculations are essential for understanding the kinetics of a chemical reaction. sandiego.eduarxiv.org A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the reaction coordinate. storion.ru For reactions involving 1,3-Dithiane, 2-(4-bromophenyl)-, such as its deprotection to the corresponding aldehyde, DFT calculations can model the structure of the transition state. This provides insights into the bond-breaking and bond-forming processes that occur during the reaction. For instance, in the photoremoval of the dithiane protecting group, electron transfer from the dithiane to a triplet sensitizer (B1316253) leads to the formation of a radical cation, and the subsequent C–S bond cleavage is a key step that can be modeled to find the transition state. acs.org
| Parameter | Optimized Value |
| C-S Bond Length | ~1.8 Å |
| C-C Bond Length (aryl) | ~1.4 Å |
| C-Br Bond Length | ~1.9 Å |
Note: The table above presents typical or expected values for bond lengths in angstroms (Å) for 2-aryl-1,3-dithiane derivatives based on general chemical knowledge. Actual calculated values can vary depending on the level of theory and basis set used.
Analysis of Energy Profiles and Reaction Barriers
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout a reaction, with the difference in energy between the reactants and the transition state defining the activation energy or reaction barrier. researchgate.net A lower activation barrier corresponds to a faster reaction rate.
For 1,3-Dithiane, 2-(4-bromophenyl)-, computational studies can elucidate the energy barriers for various transformations. For example, in palladium-catalyzed cross-coupling reactions where 2-aryl-1,3-dithianes act as nucleophiles, DFT can be used to compare the energy profiles of different catalytic cycles and identify the rate-determining step. brynmawr.edu The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the reaction barriers, a factor that can be quantitatively assessed through these calculations. The photodeprotection mechanism of 1,3-dithianes has been shown to be supported by DFT computational studies of reactions with various species. acs.org
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| C-H bond cleavage (lithiation) | Varies with base and solvent |
| C-S bond cleavage (in radical cation) | Dependent on reaction conditions |
| Cross-coupling reaction | Dependent on catalyst and coupling partner |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for the given reaction conditions.
Selection and Impact of Basis Sets and Solvation Models
The accuracy of DFT calculations is highly dependent on the choice of the basis set and, when applicable, the solvation model. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets, such as 6-311G(d,p), generally provide more accurate results but are computationally more expensive. nih.govajchem-a.com The choice of basis set is critical for accurately describing the electronic structure, especially for molecules containing heavier elements like bromine and sulfur.
Reactions are often carried out in a solvent, and the solvent can have a significant effect on the reaction mechanism and energetics. Solvation models, such as the Polarizable Continuum Model (PCM), are used to approximate the effect of the solvent by treating it as a continuous dielectric medium. ajchem-a.com For reactions involving charged intermediates, like the lithiated dithiane anion, including a solvation model is crucial for obtaining realistic energy profiles. The selection of an appropriate functional, such as B3LYP or M06-2X, is also a critical decision in setting up the computational study. mdpi.comchemrxiv.org
Electronic Structure and Reactivity Descriptors
Beyond reaction mechanisms, computational chemistry provides valuable descriptors of a molecule's inherent electronic structure and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. ajchem-a.com
For 1,3-Dithiane, 2-(4-bromophenyl)-, the HOMO is likely to be localized on the dithiane ring and the phenyl group, reflecting the sites of potential electron donation. The LUMO, conversely, would be the region most susceptible to nucleophilic attack. The electron-withdrawing bromo-substituent is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2-phenyl-1,3-dithiane. nih.gov
| Orbital | Energy (eV) | Description |
| HOMO | - | Electron-rich regions, likely involved in electrophilic attack |
| LUMO | - | Electron-deficient regions, likely involved in nucleophilic attack |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
Note: Specific energy values for the HOMO, LUMO, and the energy gap require explicit quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govnih.gov It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. researcher.life
For 1,3-Dithiane, 2-(4-bromophenyl)-, the MEP map would likely show negative potential around the sulfur atoms due to their lone pairs of electrons. The bromine atom, despite being electronegative, can exhibit a region of positive potential known as a σ-hole along the C-Br bond axis, which can lead to halogen bonding interactions. nih.gov The hydrogen atoms of the dithiane ring and the phenyl group would show positive potential. These maps provide a qualitative guide to the molecule's reactivity, complementing the quantitative data from FMO analysis. researcher.lifebhu.ac.in
Investigation of Global Reactivity Indices
For 1,3-dithiane, 2-(4-bromophenyl)-, the presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence these indices. The bromine atom's inductive effect can lower the HOMO and LUMO energy levels, thereby affecting the molecule's propensity to act as an electron donor or acceptor.
A higher chemical hardness (η) suggests greater stability and lower reactivity, as it indicates a larger resistance to change in its electron distribution. researchgate.net Conversely, a higher chemical softness (S), which is the reciprocal of hardness, implies greater reactivity. The electrophilicity index (ω) provides a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. A higher electrophilicity index points to a greater capacity to act as an electrophile. nih.gov
Table 1: Representative Global Reactivity Indices for a 2-Aryl-1,3-Dithiane Derivative
| Index | Symbol | Formula | Representative Value (eV) |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |
| Chemical Hardness | η | ELUMO - EHOMO | 5.0 |
| Global Softness | S | 1 / η | 0.2 |
| Electrophilicity Index | ω | μ2 / 2η | 1.225 |
Note: These values are illustrative and would require specific DFT calculations for 1,3-dithiane, 2-(4-bromophenyl)- for accurate determination.
Computational Support for Advanced Spectroscopic Interpretation
Computational methods are instrumental in the interpretation of complex spectroscopic data. DFT calculations can predict spectroscopic features with a high degree of accuracy, aiding in the structural elucidation and vibrational mode assignment of molecules like 1,3-dithiane, 2-(4-bromophenyl)-.
Theoretical UV-Vis Spectra and Excitation Energies
Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. jlu.edu.cn This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 1,3-dithiane, 2-(4-bromophenyl)-, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions. researchgate.net The π → π* transitions are typically associated with the aromatic bromophenyl ring, while the n → π* transitions involve the non-bonding electrons of the sulfur atoms in the dithiane ring. Computational studies can help to precisely assign these electronic transitions. researchgate.net
DFT-Calculated Vibrational Frequencies (IR/Raman) and Correlation with Experimental Data
DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, generally show excellent agreement with experimental data. scielo.org.za This correlation allows for the confident assignment of specific vibrational modes to the observed spectral bands. For 1,3-dithiane, 2-(4-bromophenyl)-, key vibrational modes would include the C-H stretching and bending of the aromatic and dithiane rings, C-S stretching of the dithiane ring, and vibrations associated with the C-Br bond.
Table 2: Representative Calculated Vibrational Frequencies for a 2-Aryl-1,3-Dithiane
| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| CH2 Scissoring (Dithiane) | 1470-1440 |
| CH2 Wagging/Twisting (Dithiane) | 1300-1150 |
| C-S Stretch | 750-600 |
| C-Br Stretch | 650-550 |
Note: These are typical frequency ranges and the exact values for 1,3-dithiane, 2-(4-bromophenyl)- would be obtained from specific DFT calculations.
Predictive Modeling of Stereoselectivity and Regioselectivity
Computational modeling is a valuable tool for understanding and predicting the stereochemical and regiochemical outcomes of chemical reactions. For reactions involving 1,3-dithiane derivatives, DFT calculations can elucidate the transition state structures and energies, providing insights into the factors that govern selectivity.
Elucidation of Diastereoselective Pathways
Reactions involving the C2-lithio derivative of 1,3-dithianes with electrophiles can lead to the formation of new stereocenters. The diastereoselectivity of such reactions is often governed by the conformational preferences of the dithiane ring and the transition state geometry. Computational studies can model the different possible transition states leading to various diastereomers. By comparing the calculated activation energies, the preferred reaction pathway and the major diastereomeric product can be predicted. For instance, in the addition of a lithiated 2-aryl-1,3-dithiane to a chiral aldehyde, DFT calculations can help rationalize the observed facial selectivity by analyzing the steric and electronic interactions in the competing transition states.
Influence of Hydrogen Bonding on Stereocontrol
Hydrogen bonding can play a significant role in directing the stereochemical outcome of a reaction by stabilizing specific transition state geometries. researchgate.net In reactions of 1,3-dithiane, 2-(4-bromophenyl)-, if a reactant or catalyst possesses a hydrogen bond donor or acceptor site, intermolecular hydrogen bonding could influence the approach of the reactants and thus control the stereoselectivity. Computational models can explicitly include these hydrogen bonding interactions, allowing for a quantitative assessment of their impact on the transition state energies and, consequently, on the diastereomeric or enantiomeric excess of the product. While direct computational studies on the influence of hydrogen bonding on the stereocontrol of this specific compound are not available in the provided search results, the general principles derived from studies on other systems would be applicable.
Conclusion and Future Research Directions
Summary of the Multifaceted Synthetic Utility of 1,3-Dithiane (B146892), 2-(4-bromophenyl)-
1,3-Dithiane, 2-(4-bromophenyl)- has demonstrated significant versatility as a synthetic intermediate. Its primary utility lies in its function as an acyl anion equivalent, a concept pioneered by Corey and Seebach. brynmawr.eduresearchgate.net This allows for the formation of carbon-carbon bonds through the deprotonation of the C2 position, followed by reaction with various electrophiles. This "umpolung" or reversed polarity reactivity is a cornerstone of modern organic synthesis. brynmawr.edu
Specifically, the presence of the 4-bromophenyl group offers a handle for further functionalization through cross-coupling reactions. Research has shown that 2-aryl-1,3-dithianes can participate in palladium-catalyzed cross-coupling reactions with aryl bromides, leading to the formation of 2,2-diaryl-1,3-dithianes. brynmawr.edu These products can then be hydrolyzed to afford diaryl ketones, valuable motifs in medicinal chemistry and materials science. While the methodology is effective with a range of aryl bromides, limitations have been observed with sterically hindered aryl halides and those bearing strong electron-withdrawing groups. brynmawr.edu
Furthermore, the dithiane moiety itself can be transformed into other functional groups. For instance, deprotection under oxidative conditions can regenerate the carbonyl group, providing access to 4-bromobenzaldehyde (B125591) derivatives. asianpubs.org Alternatively, reductive cleavage of the carbon-sulfur bonds can yield a methylene (B1212753) group. researchgate.net This flexibility allows for the strategic incorporation of the 4-bromophenyl-carbonyl or 4-bromobenzyl unit into complex molecules.
Emerging Reactivity Patterns and Unexplored Synthetic Potential of 2-Aryl-1,3-Dithianes
Recent studies have begun to uncover novel reactivity patterns for 2-aryl-1,3-dithianes, extending their synthetic utility beyond traditional applications. One notable development is their use as pronucleophiles in palladium-mediated deprotonative cross-coupling processes for arylation and allylic substitution. nih.gov A particularly innovative transformation involves the addition of 2-aryl-1,3-dithianes to [1.1.1]propellane, a highly strained molecule. This reaction provides access to bicyclo[1.1.1]pentyl (BCP) substituted dithianes, which can be further converted to BCP aryl ketones and BCP aryl difluoromethanes. nih.govnih.gov BCPs are recognized as valuable phenyl group bioisosteres in medicinal chemistry, highlighting the potential of this new reactivity in drug discovery. nih.gov
The exploration of 2-aryl-1,3-dithianes as transmetalation reagents in cross-coupling reactions is another promising area. brynmawr.edu While the acidity of the benzylic proton is comparable to other commonly used pronucleophiles, their application in this context has been relatively limited. brynmawr.edu Further investigation into different catalytic systems and reaction partners could unlock new synthetic pathways.
The unexplored synthetic potential also includes leveraging the unique electronic properties of the dithiane ring and the aryl substituent. For example, the influence of different substituents on the aryl ring on the reactivity of the dithiane C2-proton could be systematically studied to fine-tune its nucleophilicity. Additionally, the development of asymmetric transformations utilizing chiral 2-aryl-1,3-dithiane derivatives remains a largely unexplored field with significant potential for the synthesis of enantioenriched molecules.
Integration with Novel Catalytic Systems and Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)
The integration of 2-aryl-1,3-dithianes with modern catalytic systems offers exciting opportunities for developing more efficient and sustainable synthetic methods.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.netnih.gov Recent research has demonstrated the potential for photoredox-mediated transformations involving dithianes. For instance, the photoredox radical conjugate addition of dithiane-2-carboxylate has been achieved using an iridium(III) catalyst, showcasing the generation of a 1,3-dithiane radical. rsc.org This opens the door to exploring similar radical-based transformations with 2-aryl-1,3-dithianes. The 4-bromophenyl group could also serve as a site for photoredox-catalyzed cross-coupling reactions. The development of photoredox methods for the C-H functionalization of the dithiane ring or the aryl group would represent a significant advancement.
Flow Chemistry: Flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to reactions involving 2-aryl-1,3-dithianes could enable the safe handling of reactive intermediates, such as the lithiated dithiane, and allow for precise control over reaction parameters. This could lead to higher yields and purities, as well as facilitate the scale-up of synthetic routes utilizing this important building block.
The development of integrated flow-photoredox systems for reactions involving 2-aryl-1,3-dithianes could further enhance synthetic efficiency and enable novel transformations that are difficult to achieve under batch conditions.
Advanced Computational Approaches for Rational Design and Reaction Optimization
Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems, offering significant potential for the rational design and optimization of reactions involving 1,3-Dithiane, 2-(4-bromophenyl)-.
Conformational Analysis and Reactivity: Computational studies, including ab initio molecular orbital theory and Density Functional Theory (DFT), can provide detailed insights into the conformational preferences and electronic properties of 2-aryl-1,3-dithianes. acs.orgresearchgate.net For instance, computational methods have been used to investigate the chair and twist conformers of the 1,3-dithiane ring and to understand the influence of substituents on conformational energies. acs.org Such studies can help rationalize the observed reactivity and stereoselectivity in reactions involving these compounds.
Reaction Mechanism and Pathway Elucidation: Computational investigations are invaluable for elucidating reaction mechanisms. For example, computational studies have supported a two-electron pathway for the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, demonstrating that 2-aryl-1,3-dithiyl anions are competent nucleophiles in this transformation. nih.gov By modeling transition states and reaction intermediates, computational chemistry can help identify the key factors controlling reactivity and selectivity, guiding the experimental design of new reactions and the optimization of existing ones.
Q & A
Q. Q1.1: What are the common synthetic routes for 2-(4-bromophenyl)-1,3-dithiane, and how is its purity validated?
Methodological Answer: 2-(4-Bromophenyl)-1,3-dithiane is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A validated approach involves reacting 4-bromobenzaldehyde with 1,3-propanedithiol under acidic conditions (e.g., BF₃·Et₂O catalysis) to form the dithiane ring . Post-synthesis, purity is confirmed using:
- HPLC (retention time matching reference standards).
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm for the bromophenyl group) and dithiane ring protons (δ 2.8–3.5 ppm).
- Melting Point : Compare with literature values (e.g., ~120–125°C for analogous halophenyl derivatives) .
Q. Q1.2 (Advanced): How does the bromophenyl substituent influence crystallographic packing compared to other halogens?
Methodological Answer: X-ray crystallography reveals that the 4-bromophenyl group induces steric and electronic effects, altering crystal packing. For example:
Isotopic Labeling and NMR Applications
Q. Q2.1: How can ¹³C-labeled 2-(4-bromophenyl)-1,3-dithiane be synthesized for metabolic tracing studies?
Methodological Answer: A two-step protocol is used:
Synthesis of ¹³C-methyl phenyl sulfoxide : React [¹³C]-methyl iodide with phenyl sulfinyl chloride.
Cyclization : Treat with 4-bromobenzaldehyde and 1,3-propanedithiol under acidic conditions to incorporate the ¹³C label into the dithiane ring .
Key Validation :
Q. Q2.2 (Advanced): How does isotopic labeling resolve ambiguities in reaction mechanisms involving this compound?
Methodological Answer: ¹³C-labeled derivatives enable tracking of formaldehyde release during thioacetalization. For example:
- Mechanistic Study : React ¹³C-labeled 2-(4-bromophenyl)-1,3-dithiane with aldehydes.
- NMR Analysis : Detect ¹³C-formaldehyde adducts (δ 80–90 ppm in DEPT-135) to confirm its role as a masked formaldehyde equivalent .
Biological Activity and Assay Design
Q. Q3.1: What assays are used to evaluate the mutagenic potential of 2-(4-bromophenyl)-1,3-dithiane?
Methodological Answer: The Ames test is standard:
Q. Q3.2 (Advanced): How does the bromophenyl group enhance mutagenicity compared to unsubstituted 1,3-dithiane?
Methodological Answer: The electron-withdrawing bromine increases electrophilicity, promoting DNA adduct formation.
Reaction Optimization and Mechanistic Studies
Q. Q4.1 (Advanced): How do solvent polarity and catalyst choice affect thioacetalization yields with this compound?
Methodological Answer: Optimization via Design of Experiments (DoE) :
| Factor | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | CH₂Cl₂ | 92 |
| Catalyst | BF₃·Et₂O | 88 |
| Temperature (°C) | 0–5 | 90 |
| Polar aprotic solvents stabilize the thionium ion intermediate, while Lewis acids enhance electrophilicity . |
Spectroscopic and Computational Analysis
Q. Q5.1: What computational methods predict the vibrational spectra of 2-(4-bromophenyl)-1,3-dithiane?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate IR/Raman spectra.
- Validation : Compare computed vs. experimental peaks (e.g., C-S stretch at 670 cm⁻¹, Br-C bending at 450 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

